Cox-1/2-IN-4 -

Cox-1/2-IN-4

Catalog Number: EVT-15273880
CAS Number:
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cox-1/2-IN-4 is a compound that serves as an inhibitor of cyclooxygenase enzymes, specifically targeting both cyclooxygenase-1 and cyclooxygenase-2. These enzymes play crucial roles in the biosynthesis of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. The selective inhibition of these enzymes is significant in the development of anti-inflammatory drugs, with implications for treating conditions such as arthritis and other inflammatory diseases.

Source

The compound Cox-1/2-IN-4 is derived from a series of synthetic methodologies aimed at developing selective inhibitors for cyclooxygenases. Research has highlighted the importance of structural modifications to enhance selectivity and potency against these enzymes. The synthesis and biological evaluation of such compounds have been documented in various scientific studies, emphasizing their potential therapeutic applications .

Classification

Cox-1/2-IN-4 falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs), specifically classified as selective cyclooxygenase inhibitors. These compounds are designed to preferentially inhibit cyclooxygenase-2 while minimizing the inhibition of cyclooxygenase-1, thereby reducing side effects commonly associated with traditional NSAIDs .

Synthesis Analysis

Methods

The synthesis of Cox-1/2-IN-4 typically involves multi-step reactions that incorporate various organic reagents. Common methods include:

  1. Condensation Reactions: Utilizing hydrazine derivatives and aromatic aldehydes to form hydrazone intermediates.
  2. Cyclization: Employing cyclization techniques to form the core structure of the compound, often involving the introduction of heterocyclic rings.
  3. Purification: High-performance liquid chromatography (HPLC) is frequently used to purify the final product and assess its purity.

Technical Details

The synthesis process aims for high yield and operational simplicity, often utilizing green chemistry principles to minimize environmental impact. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance efficiency and product yield .

Molecular Structure Analysis

Structure

The molecular structure of Cox-1/2-IN-4 features a complex arrangement that includes multiple functional groups conducive to enzyme binding. The compound typically contains:

  • Aromatic Rings: Contributing to hydrophobic interactions with the enzyme active site.
  • Hydrazone Linkages: Essential for maintaining structural integrity during enzyme interaction.
  • Substituents: Specific groups that enhance selectivity towards cyclooxygenase-2 over cyclooxygenase-1.

Data

X-ray crystallography studies have provided insights into the three-dimensional structure of similar compounds, revealing critical interactions at the active site that dictate binding affinity and selectivity .

Chemical Reactions Analysis

Reactions

Cox-1/2-IN-4 undergoes specific chemical reactions when interacting with cyclooxygenases:

  1. Enzyme Binding: The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity.
  2. Competitive Inhibition: It competes with arachidonic acid for binding sites, effectively blocking the conversion to prostaglandins.

Technical Details

The inhibition mechanism involves both steric hindrance and electronic interactions, where specific amino acid residues within the active site play a pivotal role in determining binding efficacy .

Mechanism of Action

Process

Cox-1/2-IN-4 exerts its pharmacological effects through a dual mechanism:

  1. Inhibition of Cyclooxygenase Activity: By binding to the active site, it prevents the conversion of arachidonic acid into prostaglandins.
  2. Reduction of Inflammatory Mediators: This inhibition leads to decreased levels of inflammatory mediators, resulting in reduced pain and swelling.

Data

Studies have shown that selective inhibition can lead to fewer gastrointestinal side effects compared to non-selective NSAIDs, making these compounds favorable in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

Cox-1/2-IN-4 is typically characterized by:

  • Molecular Weight: Varies depending on specific substituents but generally falls within a range suitable for oral bioavailability.
  • Solubility: Often soluble in organic solvents but may exhibit variable solubility in aqueous environments.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with electrophilic sites on cyclooxygenases due to its functional groups.

Relevant data from stability studies indicate that modifications can enhance both solubility and bioavailability without compromising efficacy .

Applications

Cox-1/2-IN-4 has significant applications in scientific research and medicine:

  • Anti-inflammatory Therapy: Used as a model compound for developing new anti-inflammatory drugs targeting cyclooxygenases.
  • Pharmacological Studies: Serves as a tool in understanding the structure-activity relationship among cyclooxygenase inhibitors.
  • Clinical Research: Investigated for potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Introduction to Cox-1/2-IN-4 in Cyclooxygenase Inhibition Research

Role of COX-1 and COX-2 Isoforms in Pathophysiological Pathways

Cyclooxygenase (COX) isoforms COX-1 and COX-2 catalyze the rate-limiting step in prostaglandin (PG) biosynthesis from arachidonic acid. COX-1 is constitutively expressed and maintains physiological functions, including gastric cytoprotection, platelet aggregation (via thromboxane A₂), and renal homeostasis [1] [9]. In contrast, COX-2 is inducible by inflammatory stimuli (e.g., cytokines, endotoxins) and mediates pathological processes such as inflammation, pain, and fever. Its overexpression is documented in rheumatoid arthritis, neurological disorders (e.g., Alzheimer’s disease), and cancer, where it promotes angiogenesis and tumor progression [3] [6] [9].

Structurally, COX isoforms share ~60% homology and similar catalytic domains but differ in active-site topology. A key distinction is the substitution of isoleucine at position 523 in COX-1 with valine in COX-2, creating a larger hydrophobic side pocket in COX-2 that enables selective inhibitor binding [1] [3] [8]. Despite their classification, COX-2 exhibits constitutive expression in the brain, kidneys, and reproductive tract, complicating purely pathological associations [3] [5].

Table 1: Structural and Functional Characteristics of COX Isoforms

FeatureCOX-1COX-2
ExpressionConstitutiveInducible (pathological states)
Primary RolesGastric protection, platelet aggregationInflammation, pain, angiogenesis
Active SiteIsoleucine-523 (steric hindrance)Valine-523 (larger hydrophobic pocket)
Tissue LocalizationUbiquitousBrain, kidneys, inflamed tissues

Rationale for Dual COX-1/COX-2 Inhibition in Therapeutic Contexts

Traditional nonselective NSAIDs (e.g., ibuprofen) inhibit both COX isoforms, offering anti-inflammatory benefits but posing gastrointestinal (GI) risks due to COX-1 suppression. Selective COX-2 inhibitors (coxibs; e.g., celecoxib) mitigate GI toxicity but elevate cardiovascular risks by disrupting the thromboxane-prostacyclin balance [1] [10]. Dual COX-1/COX-2 inhibitors aim to balance efficacy and safety by:

  • Optimizing Therapeutic Coverage: Simultaneously targeting constitutive and inducible PG synthesis addresses conditions where both isoforms contribute to disease (e.g., colorectal cancer, neuroinflammation) [6].
  • Reducing Adverse Event Risk: Moderate inhibition of COX-1 preserves physiological prostaglandins, lowering ulcerogenic potential, while controlled COX-2 inhibition minimizes thrombotic events [2] [10].
  • Expanding Clinical Applications: Dual inhibitors show promise in oncology (inhibiting tumor-associated COX-2 while avoiding COX-1-mediated metastasis) and neurodegenerative diseases (modulating neuroinflammatory crosstalk) [5] [6] [9].

Table 2: Therapeutic Rationale for Dual Inhibition in Select Diseases

Disease ContextCOX-1 RoleCOX-2 RoleDual Inhibition Benefit
Rheumatoid ArthritisPlatelet activationSynovial inflammationReduces joint damage + thrombosis risk
Colorectal CancerMinimal involvementAngiogenesis, tumor progressionSuppresses growth + preserves GI mucosa
NeuroinflammationMicroglial activationNeuronal apoptosisAttenuates neuronal loss + edema

Historical Development of Dual COX Inhibitors in Pharmacological Research

The evolution of COX inhibitors progressed through three phases:

  • Nonselective NSAIDs (Pre-1990s): Aspirin and indomethacin blocked both isoforms but caused high rates of GI ulcers and bleeding due to unmitigated COX-1 inhibition [2] [10].
  • Coxibs Era (1990s–2000s): Celecoxib and rofecoxib targeted COX-2’s Val523 pocket, reducing GI toxicity. However, rofecoxib’s withdrawal (2004) due to cardiovascular risks highlighted the consequences of suppressing COX-2-derived vasoprotective prostacyclins [1] [3] [10].
  • Dual Inhibitors (Post-2000s): Modern compounds like Cox-1/2-IN-4 emerged to overcome limitations of selectivity. These agents exhibit balanced IC₅₀ values (e.g., 4–15 μM for both isoforms) and hybrid molecular scaffolds merging acidic groups (for COX-1) with sulfonamide/pyrazole moieties (for COX-2) [6] [7]. Cox-1/2-IN-4 exemplifies this trend with a sulfonylaminocarbonyl core enabling simultaneous docking into both active sites [7].

Table 3: Evolution of Key COX Inhibitor Classes

GenerationExamplesCOX-1/COX-2 SelectivityClinical Limitations
Nonselective NSAIDsIbuprofen, Naproxen1:1 to 1:5GI ulcers, renal toxicity
Selective CoxibsCelecoxib, Rofecoxib1:300 (COX-2 preferential)Cardiovascular events
Dual InhibitorsCox-1/2-IN-4~1:1–1:2Optimized efficacy-safety profile

Properties

Product Name

Cox-1/2-IN-4

IUPAC Name

N-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H24N2O2S/c1-14-19(27-21(23-14)15-7-6-8-18(13-15)26-5)20(25)24-17-11-9-16(10-12-17)22(2,3)4/h6-13H,1-5H3,(H,24,25)

InChI Key

LVWLJRCNLLCLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.